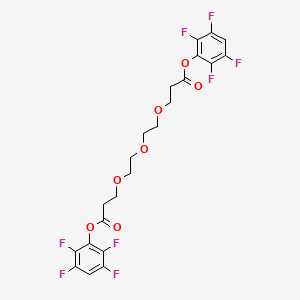

Tfp-peg3-tfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H18F8O7 |

|---|---|

Poids moléculaire |

546.4 g/mol |

Nom IUPAC |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C22H18F8O7/c23-11-9-12(24)18(28)21(17(11)27)36-15(31)1-3-33-5-7-35-8-6-34-4-2-16(32)37-22-19(29)13(25)10-14(26)20(22)30/h9-10H,1-8H2 |

Clé InChI |

YJQRHPJJGDMPCP-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Tfp-PEG3-Tfp

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and application of Tfp-PEG3-Tfp, a bifunctional crosslinker pivotal in the development of targeted therapeutics. This compound, chemically known as bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate, is a polyethylene glycol (PEG)-based linker featuring amine-reactive tetrafluorophenyl (TFP) esters at both termini. This guide will delve into its chemical characteristics, advantages in bioconjugation, and its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed for targeted protein degradation. Detailed experimental protocols for conjugation and a discussion of its application in inducing targeted protein degradation are provided to assist researchers in utilizing this versatile linker.

Core Structure and Chemical Properties

This compound is a precisely defined chemical entity with a central hydrophilic PEG core and two reactive TFP ester functional groups. The systematic IUPAC name for this compound is bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate.[1]

The structural characteristics of this compound are fundamental to its function as a linker in bioconjugation and drug development.

Molecular Composition

The core of the molecule consists of a tri-ethylene glycol (PEG3) unit, which imparts hydrophilicity and flexibility to the linker. This PEG chain is flanked by two propionate groups, which are in turn esterified with 2,3,5,6-tetrafluorophenol.

A summary of the key chemical data for this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate | [1] |

| Synonyms | This compound, Bis-PEG3-TFP Ester | [1] |

| CAS Number | 1446282-34-3 | [1] |

| Chemical Formula | C22H18F8O7 | [1] |

| Molecular Weight | 546.37 g/mol | |

| Exact Mass | 546.0900 |

The Tetrafluorophenyl (TFP) Ester: A Superior Amine-Reactive Group

The key to this compound's utility lies in its terminal tetrafluorophenyl (TFP) ester groups. These are highly efficient amine-reactive moieties that readily form stable amide bonds with primary and secondary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.

TFP esters offer distinct advantages over the more commonly used N-hydroxysuccinimide (NHS) esters:

-

Enhanced Reactivity and Stability: TFP esters exhibit greater reactivity towards amines and are less susceptible to hydrolysis in aqueous environments compared to NHS esters. This allows for more efficient conjugation reactions, particularly at physiological pH.

-

Optimal Reaction pH: The optimal pH range for the reaction of TFP esters with amines is slightly higher (pH 7.5-8.0) than that for NHS esters (pH 7.0-7.2).

These properties make this compound a robust and reliable tool for covalently linking molecules.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound is primarily designed and utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

A typical PROTAC consists of three components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase (the "anchor").

-

A linker that connects the warhead and the anchor.

This compound serves as this critical linker. Its bifunctional nature allows for the sequential or convergent synthesis of a PROTAC by reacting its two TFP esters with amine groups present on the warhead and E3 ligase ligands.

The general workflow for synthesizing a PROTAC using this compound is depicted in the following diagram:

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocols

While specific reaction conditions will vary depending on the exact nature of the ligands being conjugated, the following provides a general protocol for the conjugation of an amine-containing molecule to this compound.

General Protocol for Amine Conjugation

This protocol is adapted from general procedures for TFP ester conjugations.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

-

Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Reaction buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7.5-8.0). Avoid buffers containing primary amines like Tris.

-

Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC).

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the linker is a common starting point for protein conjugations.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts from the conjugated product using an appropriate purification method. For proteins, dialysis or size-exclusion chromatography are commonly used. For small molecules, HPLC is typically employed.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (MS), HPLC, and/or SDS-PAGE (for proteins).

-

Mechanism of Action: PROTAC-Mediated Protein Degradation

Once a PROTAC is synthesized using the this compound linker, it can be introduced to a cellular system to induce the degradation of the target protein. The mechanism of action is a catalytic process that involves the formation of a ternary complex.

The signaling pathway for PROTAC-mediated protein degradation is illustrated below:

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the synthesis of complex bioconjugates and targeted therapeutics. Its PEG core provides favorable solubility and pharmacokinetic properties, while its dual TFP esters offer a superior method for amine-reactive crosslinking. The primary application of this compound in the construction of PROTACs highlights its importance in the rapidly advancing field of targeted protein degradation. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to successfully incorporate this compound into their drug discovery and development workflows.

References

An In-depth Technical Guide on the Chemical Properties and Synthesis of a Bivalent Trifluoperazine Ligand (Tfp-peg3-tfp)

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties and a plausible synthetic route for Tfp-peg3-tfp, a bivalent ligand comprised of two Trifluoperazine (TFP) molecules joined by a polyethylene glycol (PEG) linker. Trifluoperazine is a phenothiazine-class antipsychotic drug known to antagonize dopamine D1 and D2 receptors.[1][2] The construction of a bivalent ligand such as this compound is a strategic approach to potentially enhance receptor affinity and potency, offering a valuable tool for investigating the therapeutic potential and dimerization of dopamine receptors.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualizations to guide the synthesis and characterization of this novel compound.

Introduction

Trifluoperazine (TFP) is a first-generation antipsychotic medication primarily used in the management of schizophrenia and generalized anxiety disorder.[5] Its mechanism of action involves the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain. By antagonizing these receptors, TFP alleviates symptoms such as hallucinations and delusions.

The concept of bivalent ligands, which consist of two pharmacophores connected by a linker, has emerged as a promising strategy in drug design. These molecules can simultaneously engage two receptor binding sites, which may lead to increased affinity, potency, and selectivity. The this compound molecule is a hypothetical bivalent ligand where two TFP molecules are connected by a three-unit polyethylene glycol (PEG3) linker. The PEG linker offers flexibility and favorable physicochemical properties, such as increased water solubility.

This guide outlines the predicted chemical properties, a proposed synthetic pathway, and potential biological implications of this compound.

Chemical Properties

The chemical properties of this compound are predicted based on the known properties of its constituent parts: Trifluoperazine and a PEG3 linker.

Component Properties

The table below summarizes the key chemical properties of Trifluoperazine and a representative PEG3 linker.

| Property | Trifluoperazine (TFP) | PEG3 Linker (diamino-PEG3) |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine | 1-amino-8-amino-3,6-dioxaoctane |

| Molecular Formula | C21H24F3N3S | C6H16N2O2 |

| Molecular Weight | 407.50 g/mol | 148.20 g/mol |

| CAS Number | 117-89-5 | 929-75-9 |

| Boiling Point | 202-210 °C @ 0.6 mm Hg | Not available |

| Melting Point | 242-243 °C (as Dihydrochloride) | Not available |

| Solubility | 12.2 mg/L in water (at 24 °C) | Soluble in water and many organic solvents |

| LogP | 5.03 | Not available |

Predicted Properties of this compound

The following table outlines the predicted properties for the final this compound compound.

| Property | Predicted Value |

| Molecular Formula | C48H60F6N6O2S2 |

| Molecular Weight | 947.15 g/mol |

| Appearance | Predicted to be a solid or viscous liquid |

| Solubility | Expected to have improved aqueous solubility compared to TFP due to the PEG linker |

| Stability | The phenothiazine core of TFP is susceptible to oxidation. The final compound should be stored protected from light and air. |

Synthesis of this compound

The synthesis of this compound can be approached by coupling two molecules of a modified Trifluoperazine with a bifunctional PEG3 linker. A plausible synthetic route involves the creation of an amide bond between a carboxylic acid-functionalized TFP derivative and a diamino-PEG3 linker.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process:

-

Functionalization of Trifluoperazine: Modification of the TFP molecule to introduce a reactive handle, such as a carboxylic acid. This can be achieved by replacing the N-methyl group on the piperazine ring with a carboxyalkyl group.

-

Coupling Reaction: Amide bond formation between the carboxylated TFP and a diamino-PEG3 linker using standard peptide coupling reagents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Carboxylated Trifluoperazine (TFP-COOH)

-

N-Demethylation of TFP: The N-methyl group of Trifluoperazine is first removed. A common method is the use of 1-chloroethyl chloroformate followed by methanolysis.

-

Alkylation with a Carboxyalkyl Group: The resulting secondary amine on the piperazine ring is then alkylated with a suitable reagent, such as ethyl bromoacetate, to introduce an ester group.

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

-

Purification: The crude TFP-COOH is purified by column chromatography or recrystallization.

Step 2: Coupling of TFP-COOH with Diamino-PEG3

-

Reaction Setup: In a round-bottom flask, dissolve 2.2 equivalents of TFP-COOH in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent (e.g., 2.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Linker: Add 1 equivalent of diamino-PEG3 linker to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound product is then purified by flash column chromatography on silica gel.

Biological Context and Signaling Pathways

Trifluoperazine's primary therapeutic effects are mediated through its antagonism of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). The bivalent nature of this compound suggests it could interact with D2 receptor homodimers, potentially leading to enhanced affinity and altered downstream signaling.

Dopamine D2 Receptor Signaling Pathway

The blockade of D2 receptors by an antagonist like TFP inhibits the Gi/o signaling cascade. This leads to an increase in the intracellular concentration of cyclic AMP (cAMP) by preventing the inhibition of adenylyl cyclase.

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the hypothetical bivalent ligand this compound. The provided data and protocols offer a starting point for researchers interested in synthesizing and evaluating this and similar molecules. The bivalent design holds the potential for enhanced pharmacological properties, making this compound an interesting candidate for further investigation in the context of dopamine receptor pharmacology and the development of novel therapeutics for psychiatric disorders. Further experimental validation is necessary to confirm the predicted properties and biological activity of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 3. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While all components are crucial, the linker, particularly those containing polyethylene glycol (PEG) motifs, plays a decisive role in the overall efficacy, selectivity, and drug-like properties of a PROTAC.[2][4] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Multifaceted Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The length, composition, flexibility, and attachment points of the linker profoundly influence several key parameters that govern a PROTAC's success.

-

Ternary Complex Formation and Stability: The linker's primary function is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a non-productive complex or a high entropic penalty upon binding, reducing potency.

-

Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability. PEG linkers, due to their hydrophilic nature, are frequently employed to improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules. This enhancement in solubility can improve a PROTAC's compatibility with physiological environments and oral absorption.

-

Cellular Permeability: Achieving sufficient cell permeability is a major challenge in PROTAC design, as these molecules often violate traditional drug-like property guidelines like Lipinski's "rule of five". While PEG linkers increase hydrophilicity, a balance must be struck to maintain adequate membrane permeability. Some flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation to traverse the cell membrane.

-

Selectivity: The linker can contribute to the selectivity of a PROTAC by favoring the formation of a ternary complex with the intended target over other proteins. A well-designed linker can create favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.

The Prevalence and Advantages of PEG Linkers

Alkyl and PEG chains are the most common motifs incorporated into PROTAC linker structures. Approximately 55% of linkers in a database of over 400 published degrader structures were solely composed of PEG and alkyl chains, with around 65% containing a combination of both. The popularity of PEG linkers stems from several key advantages:

-

Improved Solubility: The ethylene glycol units in PEG linkers impart hydrophilicity, which can significantly enhance the water solubility of PROTAC molecules.

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of adverse immune responses.

-

Tunable Length: The length of a PEG linker can be precisely controlled, allowing for systematic optimization of the distance between the two ligands. Bifunctional PEG linkers also facilitate the rapid assembly of PROTAC libraries with varying lengths and attachment points.

-

Conformational Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.

However, it is important to note that PEG linkers can also have disadvantages, including potentially reduced metabolic stability and higher synthesis costs compared to simpler alkyl linkers.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. Systematic studies have demonstrated that varying the linker length can have a profound impact on degradation potency (DC50) and maximal degradation (Dmax).

Below are tables summarizing synthesized data from studies illustrating the influence of PEG linker length on PROTAC performance against various targets.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC (JQ1-Linker-VHL) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC-1 | PEG3 | 50 | 85 | 5.2 |

| PROTAC-2 | PEG4 | 25 | 95 | 4.8 |

| PROTAC-3 | PEG5 | 10 | >98 | 4.5 |

| PROTAC-4 | PEG6 | 30 | 90 | 4.1 |

This representative data for BRD4-targeting PROTACs suggests that a PEG5 linker provides the optimal length for potent degradation and good cell permeability in this specific context.

Table 2: Influence of Linker Length on TBK1 Degradation

| PROTAC (TBK1 Ligand-Linker-CRBN) | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC-A | 7 | >1000 | <10 |

| PROTAC-B | 12 | 500 | 60 |

| PROTAC-C | 21 | 3 | 96 |

| PROTAC-D | 29 | 292 | 76 |

This data highlights that for TBK1, a minimum linker length is required to observe degradation, with a 21-atom linker demonstrating the highest potency.

Table 3: Effect of Linker Length on Estrogen Receptor (ER)-α Degradation

| PROTAC (Estradiol-Linker-HIF-1α peptide) | Linker Length (atoms) | ER Degradation (%) |

| PROTAC-X | 12 | ~20 |

| PROTAC-Y | 16 | ~80 |

| PROTAC-Z | 20 | ~60 |

This study on ER-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy.

Experimental Protocols for Evaluating PROTACs with PEG Linkers

The development of effective PROTACs requires rigorous experimental evaluation. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assays

Assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex is a critical first step.

a) Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.

-

Methodology:

-

Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) or the POI onto an SPR sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

-

Separately, determine the binary KD of the PROTAC for the other protein partner in solution.

-

-

Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

-

Data Analysis: An increase in the response signal compared to the binary interaction indicates ternary complex formation. Kinetic parameters (kon, koff) and the ternary complex affinity can be determined by fitting the data to appropriate binding models. The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.

-

b) Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of ternary complex formation.

-

Methodology:

-

Binary Titrations:

-

Titrate the PROTAC into a solution of the POI.

-

Titrate the PROTAC into a solution of the E3 ligase.

-

-

Ternary Titration: Titrate the PROTAC into a solution containing both the POI and the E3 ligase.

-

Data Analysis: Fit the integrated heat changes to a suitable binding model to determine the thermodynamic parameters for each interaction.

-

c) NanoBRET™ Ternary Complex Assay (Cell-Based)

-

Objective: To confirm ternary complex formation within a cellular environment.

-

Methodology:

-

Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293) and express the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

-

Assay: Add the HaloTag® ligand and the PROTAC to the cells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Data Analysis: An increase in the BRET signal upon addition of the PROTAC indicates the formation of the ternary complex in live cells.

-

Protein Degradation Assays

These assays quantify the primary outcome of PROTAC activity: the reduction of the target protein.

a) Western Blotting

-

Objective: To quantify the levels of the target protein after PROTAC treatment.

-

Methodology:

-

Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control to determine the extent of degradation.

-

b) In-Cell Western (ICW) or High-Content Imaging

-

Objective: To provide a higher-throughput method for quantifying protein degradation.

-

Methodology:

-

Cell Plating and Treatment: Plate cells in a multi-well plate and treat with the PROTAC.

-

Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.

-

Immunostaining: Incubate the cells with a primary antibody against the POI and a fluorescently labeled secondary antibody. A second antibody for a housekeeping protein can be used for normalization.

-

Imaging and Analysis: Acquire images using a high-content imager or an ICW scanner and quantify the fluorescence intensity of the POI relative to the normalizer.

-

Ubiquitination Assays

These assays confirm that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.

a) Immunoprecipitation-Western Blot

-

Objective: To detect the ubiquitination of the target protein.

-

Methodology:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin.

-

Data Analysis: The appearance of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated POI confirms its ubiquitination.

-

b) TR-FRET In-Vitro Ubiquitination Assay

-

Objective: To quantify ubiquitination in a high-throughput format.

-

Methodology: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer to detect the proximity of a fluorescently labeled ubiquitin to a fluorescently labeled POI. An increase in the FRET signal indicates ubiquitination.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.

References

Navigating the Core Characteristics of Tfp-peg3-tfp: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfp-peg3-tfp is a homobifunctional crosslinker that has garnered significant interest within the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). The molecule features two amine-reactive tetrafluorophenyl (TFP) ester groups connected by a flexible polyethylene glycol (PEG3) linker. The precise control over the linkage between a target protein ligand and an E3 ligase ligand is paramount for the efficacy of a PROTAC, making a thorough understanding of the linker's physicochemical properties essential. This technical guide provides an in-depth analysis of the solubility and stability of this compound, drawing upon data from closely related compounds and established principles of TFP ester chemistry to offer a comprehensive resource for researchers in drug development.

Core Properties of this compound

| Property | Value | Source |

| Chemical Name | bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate | MedKoo Biosciences[1] |

| CAS Number | 1446282-34-3 | MedKoo Biosciences[1] |

| Molecular Formula | C22H18F8O7 | MedKoo Biosciences[1] |

| Molecular Weight | 546.37 g/mol | MedKoo Biosciences[1] |

Solubility Profile

For practical applications, dissolving this compound in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) prior to dilution in an aqueous reaction buffer is recommended.

Table 1: Solubility of Structurally Related TFP-PEG Compounds

| Compound | Solvent/Buffer | Solubility | Source |

| TFP-PEG3-Biotin | Water or Buffer | 5-7 mg/mL | Thermo Fisher Scientific |

| DBCO-PEG5-TFP ester | Aqueous Buffers | Up to 0.5 mM | AWS |

| Various m-dPEG®-TFP esters | Methylene Chloride, Acetonitrile, DMAC, DMSO | Soluble | Vector Labs |

Stability Characteristics

TFP esters are recognized for their enhanced stability against hydrolysis in aqueous media compared to NHS esters, particularly at neutral to slightly basic pH. This increased stability provides a wider window for conjugation reactions with primary amines. The rate of hydrolysis for TFP esters is pH-dependent and increases with rising pH.

A study on TFP-terminated self-assembled monolayers (SAMs) provides valuable insight into the hydrolytic stability of the TFP ester group. While these values are for a surface-bound molecule, they offer a strong indication of the stability trends in solution.

Table 2: Hydrolytic Stability of TFP-terminated Self-Assembled Monolayers

| pH | Rate Constant (k') (s⁻¹) | Half-Life (t₁/₂) (hours) |

| 7.0 | 1.8 x 10⁻⁵ | 10.7 |

| 8.0 | 4.7 x 10⁻⁵ | 4.1 |

| 10.0 | 2.1 x 10⁻⁴ | 0.9 |

| Data adapted from a study on TFP-terminated SAMs and may not be fully representative of this compound in solution. |

For optimal storage, this compound should be kept in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It is crucial to prevent moisture exposure to maintain the integrity of the TFP ester groups.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol is adapted from standard methods for assessing the solubility of test chemicals for in vitro assays.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

-

Serial Dilutions: Create a series of dilutions of the this compound stock solution in PBS (pH 7.4) to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2, 5 mg/mL). Ensure the final concentration of DMSO is kept constant and low (e.g., <1%) across all samples.

-

Equilibration: Gently mix the solutions and incubate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

-

Observation and Centrifugation: Visually inspect each sample for any precipitation. Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

-

Quantification: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method. A UV-Vis spectrophotometer can be used by measuring the absorbance at a predetermined wavelength, or an HPLC system can be employed for more accurate quantification. The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the aqueous solubility.

Protocol 2: Assessment of Hydrolytic Stability

This protocol outlines a method to determine the hydrolytic half-life of this compound at different pH values.

Materials:

-

This compound

-

Phosphate buffer (pH 7.0)

-

Borate buffer (pH 8.0 and 9.0)

-

Anhydrous DMSO

-

HPLC system with a C18 column

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Reaction Setup: For each pH to be tested, add a small aliquot of the this compound stock solution to the respective pre-warmed buffer (e.g., at 25°C or 37°C) to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a tube containing the quenching solution. The primary amines in the Tris buffer will react with any remaining TFP esters, preventing further hydrolysis.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent this compound peak over time.

-

Data Analysis: Plot the natural logarithm of the remaining this compound concentration against time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k'). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k'.

Visualizations

Caption: Workflow for Determining Aqueous Solubility.

Caption: Workflow for Assessing Hydrolytic Stability.

Caption: Reaction Pathways of this compound.

Conclusion

While direct, quantitative solubility and stability data for this compound remain to be published, a comprehensive understanding of its expected behavior can be derived from the analysis of closely related TFP-PEG analogs and the fundamental principles of TFP ester chemistry. This compound is anticipated to have moderate aqueous solubility, which can be effectively managed by using organic co-solvents. Its key advantage lies in its superior hydrolytic stability compared to NHS esters, offering greater flexibility and efficiency in the synthesis of PROTACs and other bioconjugates. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound in their specific experimental settings, thereby facilitating the rational design and development of novel protein degraders.

References

An In-Depth Technical Guide to PROTAC-Mediated Degradation of BRD4: A Focus on the TFP-PEG3-TFP Linker Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the epigenetic reader protein BRD4. While the specific molecule TFP-PEG3-TFP is a chemical linker, this guide will use the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example to illustrate the crucial role of a flexible polyethylene glycol (PEG) linker, akin to the PEG3 core of this compound, in the design and function of these potent therapeutic agents.

Introduction to PROTAC Technology and BRD4 as a Target

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery. Unlike traditional inhibitors that block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC consists of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation of POI-PROTAC-E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC. Its central role in cancer cell proliferation and survival has made it a prime target for therapeutic intervention.

The Role of the Linker: A this compound Perspective

The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce a stable and productive ternary complex, as well as its physicochemical properties like solubility and cell permeability. The this compound linker is a homobifunctional linker featuring two amine-reactive tetrafluorophenyl (TFP) ester groups on either end of a three-unit polyethylene glycol (PEG3) chain.

-

TFP Esters: These are highly reactive towards primary and secondary amines, enabling the covalent attachment of a warhead and an E3 ligase ligand that possess suitable amine functionalities. This provides a straightforward method for PROTAC synthesis.

-

PEG3 Core: The PEG component imparts several advantageous properties. It is flexible, allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation. The hydrophilic nature of PEG also enhances the solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.

The BRD4-targeting PROTAC, MZ1, exemplifies the use of a PEG-based linker to connect the BRD4 inhibitor JQ1 (the warhead) to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Data on BRD4-Targeting PROTACs

The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, measured as the DC50 (the concentration at which 50% of the protein is degraded), and their anti-proliferative effects, measured by the IC50 (the concentration at which 50% of cell growth is inhibited). The following tables summarize the performance of the VHL-based PROTAC MZ1 and the Cereblon-based PROTAC dBET1 in various cancer cell lines.

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference |

| MZ1 | BRD4 | VHL | H661 (Lung Carcinoma) | 8 | |

| H838 (Lung Carcinoma) | 23 | ||||

| HeLa (Cervical Cancer) | ~10 (at 4h) | [1] | |||

| MV4-11 (AML) | ~10 | ||||

| HL60 (AML) | ~20 | ||||

| dBET1 | BRD2, BRD3, BRD4 | Cereblon | MV4-11 (AML) | <100 | |

| Kasumi-1 (AML) | <100 | ||||

| NB4 (AML) | <100 | ||||

| THP-1 (AML) | ~200 |

| PROTAC | Cell Line | IC50 (µM) | Reference |

| MZ1 | Mv4-11 (AML) | 0.025 | |

| NB4 (AML) | 0.29 | ||

| Kasumi-1 (AML) | 0.18 | ||

| dBET1 | MV4-11 (AML) | 0.14 | |

| Kasumi-1 (AML) | 0.1483 | ||

| NB4 (AML) | 0.3357 | ||

| THP-1 (AML) | 0.3551 |

Signaling Pathways and Experimental Workflows

PROTAC-Mediated BRD4 Degradation Pathway

The primary mechanism of action of a BRD4-targeting PROTAC is the induced degradation of BRD4 via the Ubiquitin-Proteasome System. This leads to the downstream suppression of BRD4-dependent gene transcription, most notably the c-MYC oncogene. The reduction in c-MYC levels subsequently inhibits cell proliferation and can induce apoptosis.

Caption: Mechanism of PROTAC-mediated BRD4 degradation and downstream effects.

Experimental Workflow: Western Blotting for BRD4 Degradation

A fundamental experiment to assess PROTAC efficacy is to measure the reduction of the target protein levels in cells. Western blotting is a standard technique for this purpose.

Caption: Workflow for Western Blot analysis of BRD4 protein degradation.

Experimental Workflow: Co-Immunoprecipitation to Confirm Ternary Complex Formation

Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.

References

TFP-PEG3-TFP Linker: A Technical Guide to Design and Function in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the strategic selection of chemical linkers is paramount to the efficacy and developability of novel drug modalities. This is particularly true for Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in orchestrating the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the TFP-PEG3-TFP linker, a homobifunctional crosslinker comprised of a three-unit polyethylene glycol (PEG) chain flanked by two amine-reactive tetrafluorophenyl (TFP) esters. We will delve into the core design principles of this linker, its functional advantages, and provide detailed experimental protocols for its application in the synthesis of PROTACs. Quantitative data on the impact of PEG3 length on PROTAC performance and the stability of TFP esters are presented, alongside visualizations of key biological and synthetic pathways to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Core Concepts: Design and Function of the this compound Linker

The this compound linker is a powerful tool in bioconjugation, particularly for the synthesis of PROTACs. Its design incorporates two key features: the tetrafluorophenyl (TFP) ester reactive groups and a discrete three-unit polyethylene glycol (PEG3) spacer.

1.1. Tetrafluorophenyl (TFP) Ester: An Amine-Reactive Group with Enhanced Stability

TFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1] This reactivity is comparable to that of the more commonly used N-hydroxysuccinimide (NHS) esters. However, TFP esters offer a distinct advantage in their increased resistance to spontaneous hydrolysis, especially under neutral to basic pH conditions.[1] This enhanced stability leads to more efficient and reproducible conjugation reactions, as the competing hydrolysis of the reactive group is minimized.[1]

1.2. The PEG3 Spacer: More Than Just a Bridge

The PEG3 spacer is a short, hydrophilic chain composed of three ethylene glycol units.[2] In the context of a PROTAC, the linker is not merely a passive connector but a critical determinant of the molecule's overall performance.[3] The PEG3 component imparts several beneficial properties:

-

Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these large, complex molecules.

-

Spatial Orientation: The defined length and flexibility of the PEG3 linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length is essential; a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.

-

Cell Permeability: The physicochemical properties of the linker, including its polarity, influence the cell permeability of the PROTAC. PEG linkers can help to balance the hydrophobicity of the overall molecule, which is a key factor in its ability to cross cell membranes.

Data Presentation: Quantitative Insights

The selection of a linker in PROTAC design is a data-driven process. The following tables summarize key quantitative data related to the performance of PEG3-containing PROTACs and the stability of TFP esters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1446282-34-3 | |

| Molecular Formula | C22H18F8O7 | |

| Molecular Weight | 546.37 g/mol | |

| Appearance | Colorless to light yellow liquid |

Table 2: Impact of PEG Linker Length on BRD4 Degradation

This table presents a synthesized comparison of PROTACs targeting the bromodomain-containing protein 4 (BRD4), consisting of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.

Table 3: Hydrolytic Stability of TFP vs. NHS Esters

This table shows the half-life of TFP and NHS ester-terminated self-assembled monolayers in aqueous buffers at different pH values. The data demonstrates the superior stability of TFP esters, particularly at higher pH.

| pH | TFP Ester Half-life (min) | NHS Ester Half-life (min) | Fold Difference |

| 7.0 | 4,200 | 2,220 | 1.9 |

| 8.0 | 1,020 | 342 | 3.0 |

| 10.0 | 360 | 39 | 8.5 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using the this compound linker and for the evaluation of its biological activity.

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol describes the sequential conjugation of an amine-containing target protein ligand (Ligand A-NH2) and an amine-containing E3 ligase ligand (Ligand B-NH2) to the this compound linker.

Step 1: Conjugation of Ligand A-NH2 to this compound

-

Reagents and Materials:

-

Ligand A-NH2 (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA) (3.0 eq)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve Ligand A-NH2 and this compound in anhydrous DMF under an inert atmosphere.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until completion.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the mono-substituted intermediate (Ligand A-PEG3-TFP).

-

Upon completion, the reaction mixture can be used directly in the next step or purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the intermediate.

-

Step 2: Conjugation of Ligand B-NH2 to the Intermediate

-

Reagents and Materials:

-

Ligand A-PEG3-TFP intermediate (from Step 1) (1.0 eq)

-

Ligand B-NH2 (1.2 eq)

-

Anhydrous DMF

-

DIPEA (3.0 eq)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To the solution containing the Ligand A-PEG3-TFP intermediate, add Ligand B-NH2 and DIPEA.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction for the formation of the final PROTAC product (Ligand A-PEG3-Ligand B) by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final, pure PROTAC.

-

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Reagents and Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein amount for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control for each sample.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

-

Mandatory Visualizations

Diagram 1: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Diagram 2: Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker is a versatile and efficient tool for the construction of bivalent molecules, most notably PROTACs. The enhanced stability of the TFP ester reactive groups compared to traditional NHS esters allows for more robust and reproducible conjugation chemistries. The integral PEG3 spacer provides a balance of hydrophilicity and flexibility, which is critical for optimizing the solubility, permeability, and ternary complex-forming ability of the resulting PROTAC. As demonstrated by the quantitative data, the length of the PEG linker is a key parameter that must be empirically optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize the this compound linker in the rational design and development of novel targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis utilizing a TFP-PEG3-TFP Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of PROTACs using a homobifunctional TFP-PEG3-TFP linker. The tetrafluorophenyl (TFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, making it a valuable tool for bioconjugation. The polyethylene glycol (PEG) spacer enhances the linker's hydrophilicity, which can improve the solubility of the final PROTAC molecule.

The primary challenge in using a homobifunctional linker is achieving a selective, stepwise conjugation to two different amine-containing molecules (the "warhead" for the POI and the E3 ligase ligand) to avoid the formation of undesired homodimeric byproducts. The following protocols outline a strategic approach to control this reaction.

Data Presentation

Table 1: Physicochemical Properties of this compound Linker

| Property | Value |

| Molecular Formula | C₂₂H₁₈F₈O₇ |

| Molecular Weight | 546.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| Reactive Groups | 2 x Tetrafluorophenyl (TFP) Ester |

| Spacer Arm | 15 atoms |

Table 2: Comparison of Amine-Reactive Esters

| Feature | TFP Ester | NHS Ester |

| Reactivity with Amines | High | High |

| Hydrolytic Stability | More stable, especially at basic pH | Less stable, prone to hydrolysis |

| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 |

| Byproduct | 2,3,5,6-Tetrafluorophenol | N-Hydroxysuccinimide |

Experimental Protocols

Protocol 1: Stepwise Synthesis of a PROTAC using this compound Linker

This protocol describes a method for the sequential conjugation of two different amine-containing ligands (Ligand-A-NH₂ and Ligand-B-NH₂) to the this compound linker. The key to this synthesis is the use of a significant excess of the first ligand to favor the formation of the mono-substituted intermediate, which is then purified before reacting with the second ligand.

Materials:

-

This compound linker

-

Ligand-A-NH₂ (e.g., amine-functionalized warhead)

-

Ligand-B-NH₂ (e.g., amine-functionalized E3 ligase ligand)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Diethyl ether (Et₂O)

-

Deuterated solvent for NMR (e.g., DMSO-d₆)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Procedure:

Step 1: Synthesis of the Mono-Substituted Intermediate (Ligand-A-PEG3-TFP)

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

-

In a separate flask, dissolve Ligand-A-NH₂ (5.0 - 10.0 eq) in anhydrous DMF.

-

Slowly add the this compound solution to the Ligand-A-NH₂ solution with vigorous stirring at room temperature.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. The main products will be the desired mono-substituted intermediate and unreacted Ligand-A-NH₂. Some di-substituted product (Ligand-A-PEG3-Ligand-A) may also be observed.

-

Once the starting this compound is consumed, quench the reaction by adding an equal volume of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-substituted intermediate (Ligand-A-PEG3-TFP).

-

Characterize the purified product by ¹H NMR and MS to confirm its identity and purity.

Step 2: Synthesis of the Final PROTAC (Ligand-A-PEG3-Ligand-B)

-

Under an inert atmosphere, dissolve the purified mono-substituted intermediate, Ligand-A-PEG3-TFP (1.0 eq), in anhydrous DMF.

-

In a separate flask, dissolve Ligand-B-NH₂ (1.2 eq) in anhydrous DMF.

-

Add the Ligand-B-NH₂ solution to the solution of the mono-substituted intermediate with stirring at room temperature.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding an equal volume of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization of the Final PROTAC

1. Purity Assessment by Analytical HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

2. Identity Confirmation by Mass Spectrometry:

-

Utilize electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the synthesized PROTAC.

3. Structural Elucidation by NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent to confirm the chemical structure and the successful conjugation of both ligands.

Mandatory Visualizations

Caption: Workflow for the stepwise synthesis of a PROTAC using a homobifunctional TFP linker.

Caption: Mechanism of action of a PROTAC molecule, leading to targeted protein degradation.

Caption: Simplified signaling pathway of BRD4 in promoting oncogene transcription.

Application Notes and Protocols: TFP-PEG3-TFP in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

TFP-PEG3-TFP is a homobifunctional, amine-reactive crosslinking reagent used to covalently link two molecules containing primary amine groups.[1][2][3] It consists of two tetrafluorophenyl (TFP) ester reactive groups at either end of a hydrophilic, 3-unit polyethylene glycol (PEG) spacer.[4][5]

The TFP ester groups react efficiently with primary amines (such as the side chain of lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, particularly at the basic pH levels required for conjugation. This greater resistance to spontaneous hydrolysis results in more efficient and reproducible conjugation outcomes. The hydrophilic PEG3 spacer reduces the potential for aggregation of the conjugated molecules and increases the water solubility of the crosslinker itself.

This document provides detailed protocols and technical information for using this compound in bioconjugation applications, such as protein-protein crosslinking and the creation of antibody-drug conjugates (ADCs) or PROTACs.

Reaction Mechanism

The overall reaction involves the nucleophilic attack of a primary amine on each of the TFP esters, resulting in the formation of two stable amide bonds and the release of two 2,3,5,6-tetrafluorophenol leaving groups.

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Reactive Groups

| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |

| Reactive Towards | Primary Amines (-NH₂) | Primary Amines (-NH₂) |

| Resulting Bond | Stable Amide Bond | Stable Amide Bond |

| Optimal Reaction pH | 7.5 - 9.0 | 7.0 - 7.5 |

| Hydrolytic Stability | Higher; less susceptible to hydrolysis in aqueous buffers. | Lower; half-life can be minutes at pH 8. |

| Efficiency | Generally higher and more reproducible due to greater stability. | Can be variable due to rapid hydrolysis, a major competing reaction. |

| Key Advantage | Extended stability at basic pH allows for longer reaction times and higher yields. | Widely used and well-documented for a vast range of applications. |

Experimental Protocols

Important Product Information

-

Moisture Sensitivity: this compound is moisture-sensitive. To prevent hydrolysis, always allow the vial to equilibrate to room temperature before opening.

-

Reagent Preparation: Dissolve the this compound crosslinker in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not prepare aqueous stock solutions for storage, as the TFP ester will readily hydrolyze.

-

Buffer Selection: Use buffers that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate buffers at a pH of 7.2-8.5. Avoid buffers such as Tris or glycine, as they will compete with the target molecule for reaction with the crosslinker.

Protocol: Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two proteins using this compound. The optimal molar excess of crosslinker and reaction time should be determined empirically.

Materials:

-

Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound crosslinker

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system: Desalting columns or dialysis cassettes

Procedure:

-

Prepare Protein Solution: Prepare a solution containing the protein(s) to be crosslinked at a concentration of 1-5 mg/mL in an amine-free conjugation buffer.

-

Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-25 mM stock solution.

-

Initiate Reaction: Add the calculated amount of this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. For example, for a 5 mg/mL antibody solution (~33 µM), add the crosslinker to a final concentration of 0.33-1.65 mM.

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Longer incubation times may be possible due to the stability of the TFP ester.

-

Quench Reaction: Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume). Incubate for an additional 15 minutes at room temperature. This step terminates the reaction by consuming any unreacted TFP esters.

-

Purify Conjugate: Remove excess crosslinker and reaction byproducts (tetrafluorophenol) by subjecting the mixture to dialysis against PBS or by using a desalting column appropriate for the size of the protein conjugate.

-

Analyze Results: Analyze the crosslinking efficiency and product distribution using SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Experimental Workflow Diagram

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conjugation | Inactive Crosslinker: this compound was hydrolyzed by moisture. | Equilibrate the reagent vial to room temperature before opening. Use high-quality anhydrous solvent (DMSO/DMF) and prepare the stock solution immediately before use. |

| Competing Amines: Reaction buffer contained primary amines (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS, HEPES, or borate before starting the reaction. | |

| Insufficient Crosslinker: Molar ratio of crosslinker to protein was too low. | Increase the molar excess of this compound. Perform a titration to find the optimal ratio for your specific application. | |

| High Aggregation/Precipitation | High Degree of Labeling: Excessive crosslinking (intermolecular) is occurring. | Decrease the molar excess of the crosslinker. Reduce the protein concentration. |

| Hydrophobicity: Although the PEG spacer is hydrophilic, the TFP groups are hydrophobic. | Ensure adequate mixing during the reaction. Consider using a crosslinker with a longer, more hydrophilic PEG spacer if aggregation persists. | |

| High Molecular Weight Smear on SDS-PAGE | Uncontrolled Polymerization: Reaction conditions favor intermolecular crosslinking. | Reduce the protein concentration. Optimize the crosslinker-to-protein molar ratio. Shorten the incubation time. |

| Inconsistent Results | Hydrolysis of Crosslinker: Inconsistent handling of the this compound reagent. | Strictly adhere to protocols for handling moisture-sensitive reagents. Use freshly prepared solutions for each experiment. |

| Variability in Protein Sample: Protein sample contains varying amounts of aggregated material or interfering substances. | Ensure the starting protein sample is pure and fully solubilized. |

References

- 1. scbt.com [scbt.com]

- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 3. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

Application Notes and Protocols for Trifluoperazine (TFP) in Cancer Research

Disclaimer: Information regarding the specific compound "Tfp-peg3-tfp" is not available in the current scientific literature. The following application notes and protocols are based on the well-researched anticancer properties of the parent compound, Trifluoperazine (TFP) . TFP is an antipsychotic drug that has been repurposed for cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation in various cancer types.

I. Introduction

Trifluoperazine (TFP) is a phenothiazine derivative and a potent antagonist of dopamine receptors and calmodulin. Its anticancer effects are primarily attributed to its ability to inhibit calmodulin, a key calcium sensor protein involved in cell proliferation, as well as its capacity to induce apoptosis and autophagy in cancer cells. This document provides an overview of the applications of TFP in cancer research, including protocols for in vitro assays and a summary of its efficacy.

II. Applications in Cancer Research

-

Induction of Apoptosis: TFP has been demonstrated to induce programmed cell death (apoptosis) in a variety of cancer cell lines, including breast, lung, and colon cancer.

-

Cell Cycle Arrest: TFP can cause cancer cells to arrest at different phases of the cell cycle, thereby inhibiting their proliferation.

-

Inhibition of Angiogenesis: Some studies suggest that TFP may interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis.

-

Sensitization to Chemotherapy: TFP has been shown to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy.

III. Quantitative Data: In Vitro Efficacy of TFP

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Trifluoperazine in various cancer cell lines, demonstrating its cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| MCF-7 | Breast Cancer | 15.6 | 48 | MTT | |

| MDA-MB-231 | Breast Cancer | 20.1 | 48 | MTT | |

| A549 | Lung Cancer | 12.5 | 48 | MTT | |

| HCT116 | Colon Cancer | 18.2 | 48 | MTT |

IV. Experimental Protocols

This protocol outlines the steps to determine the cytotoxic effects of TFP on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

TFP Treatment: Prepare a stock solution of TFP in DMSO. Dilute the stock solution to desired concentrations in a complete culture medium. Replace the medium in the 96-well plate with the TFP-containing medium and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

This protocol allows for the quantification of apoptotic cells following TFP treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of TFP for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of TFP and a typical experimental workflow for its evaluation.

Application Notes and Protocols for Targeted Protein Degradation using TFP-PEG3-TFP-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. This tripartite complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties. TFP-PEG3-TFP is a polyethylene glycol (PEG)-based linker that can be employed in the synthesis of PROTACs. The tetrafluorophenyl (TFP) esters at each end of the PEG3 chain are reactive moieties that facilitate the covalent attachment of the target protein ligand and the E3 ligase ligand.

Disclaimer: As of the latest literature review, specific examples of PROTACs utilizing the this compound linker for the degradation of a named target protein, along with corresponding quantitative data and detailed experimental protocols, are not yet publicly available in peer-reviewed journals or patent literature. The following application notes and protocols are therefore presented as a generalized guide based on the established principles of PROTAC development and the known reactivity of TFP esters. Researchers should adapt these protocols to their specific target protein and E3 ligase ligand of interest.

Principle of this compound in PROTAC Assembly

The this compound linker serves as a bridge to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The TFP esters are highly reactive towards primary and secondary amines under mild conditions, forming stable amide bonds. The general workflow for synthesizing a PROTAC using this linker involves a two-step sequential amidation reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a PROTAC-mediated protein degradation and a typical experimental workflow for synthesizing and evaluating a this compound-based PROTAC.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes

Ligand Selection and Synthesis Strategy

-

Target Ligand: The chosen ligand for the protein of interest (POI) should possess a suitable functional group, typically a primary or secondary amine, for reaction with the TFP ester. If the ligand does not contain a suitable amine, a linker with an amine handle may need to be incorporated into the ligand structure prior to conjugation with this compound.

-

E3 Ligase Ligand: Similarly, the E3 ligase ligand (e.g., derivatives of Thalidomide for Cereblon, or VHL ligands) must have a reactive amine available for conjugation.

-

Synthetic Strategy: A sequential, two-step reaction is recommended to avoid the formation of homodimers. This involves reacting one TFP ester of the this compound linker with the first ligand, followed by purification of the mono-substituted intermediate. The second ligand is then reacted with the remaining TFP ester.

Reaction Conditions

-

Solvent: Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable for the conjugation reaction.

-

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize the tetrafluorophenol byproduct and facilitate the reaction.

-

Temperature and Time: The reaction is generally carried out at room temperature for several hours to overnight. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification and Characterization

-

Purification: The final PROTAC product should be purified using techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.

-

Characterization: The identity and purity of the synthesized PROTAC should be confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: General Synthesis of a POI-TFP-PEG3-TFP-E3 Ligase PROTAC

Materials:

-

This compound linker

-

POI ligand with an amine handle

-

E3 ligase ligand with an amine handle

-

Anhydrous DMF

-

DIPEA

-

Preparative and analytical HPLC systems

-

Mass spectrometer

-

NMR spectrometer

Procedure:

-

Step 1: Synthesis of Mono-substituted Intermediate (POI-Linker) a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. In a separate vial, dissolve the POI ligand (0.9 equivalents to favor mono-substitution) and DIPEA (2 equivalents) in anhydrous DMF. c. Slowly add the POI ligand solution to the this compound solution under an inert atmosphere (e.g., nitrogen or argon). d. Stir the reaction mixture at room temperature and monitor its progress by LC-MS. e. Once the reaction is complete (typically 2-4 hours), purify the mono-substituted intermediate by preparative HPLC. f. Characterize the purified intermediate by HRMS to confirm its identity.

-